3-Amino-1-methylpyrazole hydrochloride
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Overview
Description
3-Amino-1-methylpyrazole hydrochloride is a chemical compound with the molecular formula C4H7N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at adjacent positions. This compound is of significant interest in organic and medicinal chemistry due to its versatile applications and unique chemical properties.
Mechanism of Action
Target of Action
3-Amino-1-methylpyrazole hydrochloride is a compound that has been studied for its potential applications in organic synthesis and medicinal chemistry . It’s important to note that the targets of a compound can greatly influence its biological activities.
Mode of Action
It’s known that pyrazoles, the class of compounds to which 3-amino-1-methylpyrazole belongs, exhibit tautomerism . This phenomenon may influence their reactivity and the way they interact with their targets, leading to changes in properties .
Biochemical Pathways
3(5)-aminopyrazoles, a related class of compounds, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . This suggests that this compound could potentially influence similar biochemical pathways.
Result of Action
The structural changes associated with the tautomerism exhibited by pyrazoles can translate into changes in properties, which could potentially influence the biological activities of targets bearing a pyrazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpyrazole hydrochloride typically involves the reaction of 3-amino-1-methylpyrazole with hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-Amino-1-methylpyrazole.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is obtained by crystallization from the reaction mixture.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methylpyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different substituted pyrazoles.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds.
Scientific Research Applications
3-Amino-1-methylpyrazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Amino-1-methylpyrazole: Similar in structure but with the amino group at a different position.
3-Aminopyrazole: Lacks the methyl group, leading to different chemical properties.
5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group, which significantly alters its reactivity and applications.
Uniqueness: 3-Amino-1-methylpyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-3-2-4(5)6-7;/h2-3H,1H3,(H2,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDAAXXXYJNTBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127107-29-3 |
Source
|
Record name | 1H-Pyrazol-3-amine, 1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127107-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 127107-29-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 3-Amino-1-methylpyrazole hydrochloride in the synthesis of p38 MAPK inhibitors?
A1: this compound serves as a crucial building block in the synthesis of UR-13756, a p38 MAPK inhibitor. The research demonstrates its utility in a Hantzsch-type three-component cyclocondensation reaction. [] This reaction, facilitated by microwave irradiation, combines this compound with 1-(4-fluorophenyl)-2-(pyridine-4-yl)ethanone and 4-fluorobenzaldehyde to efficiently yield UR-13756. []
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